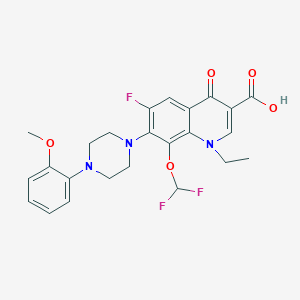

1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

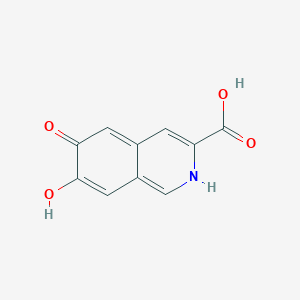

1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, also known as EFPI-1, is a quinolone derivative that has shown promising results in scientific research applications. It is a synthetic compound that has been developed to target bacterial infections, specifically those caused by gram-negative bacteria.

Mecanismo De Acción

1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid works by inhibiting DNA synthesis in bacteria, specifically by targeting the enzyme DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition leads to the death of the bacteria. 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has also been shown to disrupt bacterial cell membranes, further contributing to its antibacterial activity.

Efectos Bioquímicos Y Fisiológicos

1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been found to have low toxicity and high selectivity towards bacterial cells, making it a promising candidate for further development as an antibacterial agent. It has also been shown to have good stability in biological fluids, suggesting that it may be suitable for use in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it useful for treating a variety of bacterial infections. However, its effectiveness against gram-positive bacteria is limited, and further research is needed to determine its potential use in treating infections caused by these bacteria.

List of

Direcciones Futuras

1. Further optimization of the synthesis method to improve yield and purity.

2. Investigation of the pharmacokinetics and pharmacodynamics of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in vivo.

3. Development of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid as a topical antibacterial agent for use in wound care.

4. Investigation of the potential use of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in combination with other antibiotics to enhance antibacterial activity.

5. Exploration of the potential use of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in treating infections caused by antibiotic-resistant bacteria.

Conclusion

1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is a promising antibacterial agent that has shown effectiveness against gram-negative bacteria and bacterial biofilms. Its low toxicity and high selectivity make it a potential candidate for further development as an antibacterial agent. Further research is needed to fully understand its potential applications and limitations.

Métodos De Síntesis

The synthesis of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid involves several steps, including the condensation of 2-methoxyaniline and ethyl acetoacetate, followed by the formation of a quinoline ring through a cyclization reaction. The resulting compound is then subjected to a series of reactions to introduce the difluoromethoxy and piperazine moieties, leading to the final product.

Aplicaciones Científicas De Investigación

1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been extensively studied for its antibacterial properties, particularly against gram-negative bacteria. It has been shown to be effective against several strains of bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has also been found to be effective against bacterial biofilms, which are notoriously difficult to treat with traditional antibiotics.

Propiedades

Número CAS |

153468-00-9 |

|---|---|

Nombre del producto |

1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid |

Fórmula molecular |

C24H24F3N3O5 |

Peso molecular |

491.5 g/mol |

Nombre IUPAC |

8-(difluoromethoxy)-1-ethyl-6-fluoro-7-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C24H24F3N3O5/c1-3-28-13-15(23(32)33)21(31)14-12-16(25)20(22(19(14)28)35-24(26)27)30-10-8-29(9-11-30)17-6-4-5-7-18(17)34-2/h4-7,12-13,24H,3,8-11H2,1-2H3,(H,32,33) |

Clave InChI |

DEISLDFBMJLVTC-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)OC(F)F)N3CCN(CC3)C4=CC=CC=C4OC)F)C(=O)O |

SMILES canónico |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)OC(F)F)N3CCN(CC3)C4=CC=CC=C4OC)F)C(=O)O |

Otros números CAS |

153468-00-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)